

Unveiling 14:0 Lyso PC-d27: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 14:0 Lyso PC-d27

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A Comprehensive Overview of the Physical State, Appearance, and Methodologies Associated with 1-Myristoyl-d27-sn-glycero-3-phosphocholine (**14:0 Lyso PC-d27**)

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the physical and chemical properties of **14:0 Lyso PC-d27**, a deuterated form of lysophosphatidylcholine. This document outlines its appearance, key physicochemical data, and detailed experimental protocols for its characterization and use as an internal standard. Furthermore, it delves into the critical signaling pathways where lysophosphatidylcholines (LPCs) play a significant role.

Physicochemical Properties of 14:0 Lyso PC-d27

14:0 Lyso PC-d27 is a deuterated synthetic lysophospholipid that is crucial for various research applications, particularly in mass spectrometry-based lipidomics, where it serves as a reliable internal standard for the quantification of its non-deuterated counterpart, 14:0 Lyso PC.

Physical State and Appearance:

At room temperature, **14:0 Lyso PC-d27** presents as a white to off-white solid.^{[1][2]}

Quantitative Data Summary:

The following table summarizes the key quantitative data for **14:0 Lyso PC-d27**.

Property	Value	Source
Chemical Name	1-myristoyl-d27-sn-glycero-3-phosphocholine	Internal
Synonyms	L-alpha-lysophosphatidylcholine, myristoyl-d27	Internal
CAS Number	327178-90-5	Internal
Molecular Formula	C ₂₂ H ₁₉ D ₂₇ NO ₇ P	Internal
Molecular Weight	494.74 g/mol	Internal
Physical State	Solid	[1][2]
Color	White to off-white	[1]
Purity	≥98%	Internal
Solubility	Soluble in ethanol	Internal
Storage Temperature	-20°C	Internal
Stability	Stable for years at -20°C	Internal

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of **14:0 Lyso PC-d27** in a research setting. The following sections provide protocols for the characterization of lysophospholipids using Nuclear Magnetic Resonance (NMR) spectroscopy and a standard procedure for the extraction and quantification of lysophosphatidylcholines from plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Characterization of Lysophospholipids by ³¹P NMR Spectroscopy

Phosphorus-31 NMR spectroscopy is a powerful non-destructive technique for the characterization and quantification of phospholipids, including lysophospholipids.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the lysophospholipid sample.
 - Dissolve the sample in a deuterated solvent mixture, typically chloroform-d (CDCl_3) and methanol-d₄ (CD_3OD) with a small amount of a relaxation agent like chromium(III) acetylacetonate to shorten the T₁ relaxation time.
 - Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition:
 - Acquire ^{31}P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.
 - Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
 - The chemical shift of the phosphorus nucleus provides information about the head group of the phospholipid. For lysophosphatidylcholines, a characteristic signal is observed.
 - Integration of the signal allows for the quantification of the lysophospholipid relative to a known internal standard.

Quantification of Lysophosphatidylcholines in Plasma using LC-MS with a Deuterated Internal Standard

This protocol describes the extraction and quantification of various lysophosphatidylcholine species from plasma samples, utilizing **14:0 Lyso PC-d27** as an internal standard to correct for extraction losses and matrix effects.

Methodology:

- Sample Preparation and Lipid Extraction (Bligh & Dyer Method):
 - To a 100 μ L plasma sample, add a known amount of **14:0 Lyso PC-d27** internal standard solution.
 - Add 375 μ L of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.
 - Add 125 μ L of chloroform and vortex again.
 - Add 125 μ L of water and vortex to induce phase separation.
 - Centrifuge the sample at 2000 x g for 10 minutes.
 - Carefully collect the lower organic phase containing the lipids using a glass syringe.
 - Dry the extracted lipids under a stream of nitrogen gas.
 - Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).
- LC-MS/MS Analysis:
 - Perform chromatographic separation on a C18 reversed-phase column. A gradient elution with mobile phases containing water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate is commonly used.
 - The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
 - Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for lysophosphatidylcholines is the $[M+H]^+$ ion, and a characteristic fragment ion is the phosphocholine headgroup at m/z 184.
 - Monitor the specific precursor-to-product ion transitions for each lysophosphatidylcholine species of interest and for the **14:0 Lyso PC-d27** internal standard.

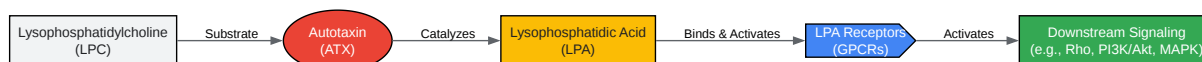
- Data Analysis:
 - Integrate the peak areas for each endogenous lysophosphatidylcholine and the **14:0 Lyso PC-d27** internal standard.
 - Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
 - Quantify the concentration of each lysophosphatidylcholine species by comparing these ratios to a standard curve prepared with known amounts of non-deuterated standards.

Signaling Pathways Involving Lysophosphatidylcholine

Lysophosphatidylcholines are not merely metabolic intermediates but also act as important signaling molecules that can influence a variety of cellular processes.

The Autotaxin-Lysophosphatidic Acid (LPA) Pathway

Lysophosphatidylcholine is a primary substrate for the enzyme autotaxin (ATX), a secreted lysophospholipase D. ATX hydrolyzes the choline headgroup from LPC to produce lysophosphatidic acid (LPA), a potent lipid signaling molecule. LPA then binds to a family of G-protein coupled receptors (GPCRs), initiating a cascade of downstream signaling events that regulate cell proliferation, migration, and survival.



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Caption: The Autotaxin-LPA signaling pathway.

Lysophosphatidylcholine Signaling via G-Protein Coupled Receptors

In addition to being a precursor for LPA, LPC itself can directly act as a signaling molecule by binding to specific G-protein coupled receptors (GPCRs), such as G2A (GPR132). This interaction can trigger various intracellular signaling cascades, leading to inflammatory responses, cell migration, and other physiological and pathological processes.



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Caption: LPC signaling through G-protein coupled receptors.

Conclusion

14:0 Lyso PC-d27 is a well-characterized, high-purity deuterated lipid standard essential for accurate and precise quantification of lysophosphatidylcholines in complex biological matrices. Understanding its physical properties and employing robust experimental protocols are paramount for reliable research outcomes. Furthermore, elucidating the intricate signaling pathways in which LPCs participate will continue to be a vital area of investigation in drug discovery and the broader biomedical sciences.

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